molecular formula C14H10N4O B214757 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile

Cat. No. B214757
M. Wt: 250.25 g/mol
InChI Key: CEAWJHSYQKVINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile (AMPPD) is a chemical compound that is widely used in scientific research. It is a highly sensitive substrate for the detection of alkaline phosphatase, an important enzyme in many biological processes. AMPPD is also used as a luminescent reagent in immunoassays, DNA hybridization assays, and other biochemical assays.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile involves the reaction of alkaline phosphatase with the substrate. This reaction produces a highly luminescent product that can be detected using a luminometer. The luminescence is proportional to the amount of alkaline phosphatase present in the sample.
Biochemical and Physiological Effects:
4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile does not have any significant biochemical or physiological effects on its own. It is a substrate that is used to detect the activity of alkaline phosphatase in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile as a substrate for alkaline phosphatase is its high sensitivity. It can detect very low levels of the enzyme, making it useful in many applications. However, one limitation of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is its relatively short half-life. The luminescence produced by the reaction of alkaline phosphatase with 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is relatively short-lived, which can limit its usefulness in some experiments.

Future Directions

There are many potential future directions for the use of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile in scientific research. One area of interest is the development of new and more sensitive assays for alkaline phosphatase. Another area of interest is the use of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile in the detection of other enzymes and biomolecules. Additionally, there is potential for the development of new luminescent reagents based on the structure of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile that could be used in a variety of assays.

Synthesis Methods

The synthesis of 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile involves a multistep process that begins with the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This intermediate is then reacted with phenylacetonitrile and ammonia to form the corresponding 4-amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile. The final product is obtained by purification through recrystallization.

Scientific Research Applications

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is widely used in scientific research as a substrate for the detection of alkaline phosphatase. This enzyme is important in many biological processes, including bone formation and mineralization, and is often used as a marker for various diseases and conditions. 4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile is also used in immunoassays and DNA hybridization assays, where it serves as a luminescent reagent.

properties

Product Name

4-Amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

4-amino-5-methoxy-6-phenylpyridine-2,3-dicarbonitrile

InChI

InChI=1S/C14H10N4O/c1-19-14-12(17)10(7-15)11(8-16)18-13(14)9-5-3-2-4-6-9/h2-6H,1H3,(H2,17,18)

InChI Key

CEAWJHSYQKVINQ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(N=C1C2=CC=CC=C2)C#N)C#N)N

Canonical SMILES

COC1=C(C(=C(N=C1C2=CC=CC=C2)C#N)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.